N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of a thiazole compound depend on its structure and substituents. For example, some thiazole derivatives have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of action
The mode of action of thiazole compounds also varies depending on their structure and substituents. Some thiazole derivatives interact with their targets by forming covalent bonds, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their structure, substituents, and the route of administration .
Result of action
The result of the action of a thiazole compound can vary depending on its specific targets and mode of action. For example, some thiazole derivatives have been found to have cytotoxic activity, meaning they can kill cells .
Action environment
The action, efficacy, and stability of a thiazole compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity, employing techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:
N-(4-(4-chlorophenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: This compound has similar structural features but exhibits different biological activities due to the presence of the chlorine substituent.
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: The dichloro substitution enhances its antimicrobial properties compared to the dimethoxy derivative.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-20-7-6-11(19-20)15(21)18-16-17-12(9-24-16)10-4-5-13(22-2)14(8-10)23-3/h4-9H,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYLIYLIUINRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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